1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone
Description
1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound featuring a central ethanone backbone substituted with a naphthalen-2-yloxy group and a 4-cyclopentylpiperazine moiety. This structure confers unique physicochemical properties, including moderate lipophilicity due to the naphthalene system and enhanced solubility from the piperazine nitrogen atoms.
Properties
CAS No. |
423746-82-1 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C21H26N2O2/c24-21(23-13-11-22(12-14-23)19-7-3-4-8-19)16-25-20-10-9-17-5-1-2-6-18(17)15-20/h1-2,5-6,9-10,15,19H,3-4,7-8,11-14,16H2 |
InChI Key |
BZLNDERTLMRMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
- Synthetic Routes :
- CPNE can be synthesized through various routes, including cyclization reactions.
- One common method involves the reaction of 4-cyclopentylpiperazine with 2-naphthol in the presence of acid catalysts.
- Reaction Conditions :
- The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or dichloromethane).
- Acidic conditions facilitate the cyclization process.
- Industrial Production :
- While CPNE is not produced industrially on a large scale, it serves as a valuable intermediate in drug discovery.
Chemical Reactions Analysis
- Reactivity :
- CPNE can undergo various reactions, including:
- Oxidation : Oxidative processes may modify the naphthalene or piperazine portions.
- Reduction : Reduction of the carbonyl group could yield a secondary alcohol.
- Substitution : Nucleophilic substitution reactions may occur at the piperazine nitrogen or the naphthalene ring.
- CPNE can undergo various reactions, including:
- Common Reagents and Conditions :
- Oxidation : Reagents like chromium(VI) oxide or manganese dioxide can be used.
- Reduction : Hydride reagents (e.g., sodium borohydride ) are suitable.
- Substitution : Nucleophiles (e.g., amines , halides ) can replace functional groups.
- Major Products :
- The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
The compound 1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is of significant interest in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, focusing on scientific research, pharmacological effects, and potential therapeutic uses.
Pharmacological Studies
The compound has been investigated for its potential pharmacological effects, particularly in the following areas:
- CNS Disorders : Research indicates that derivatives of piperazine can exhibit neuroprotective effects, making this compound a candidate for treating conditions such as anxiety and depression. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation .
- Antipsychotic Properties : The structural similarity of this compound to known antipsychotic agents suggests that it may also possess antipsychotic properties. Experimental models have demonstrated that compounds with similar structures can reduce symptoms in animal models of schizophrenia .
Antimicrobial Activity
Preliminary studies suggest that the naphthalene component may impart antimicrobial properties. Compounds containing naphthalene rings have been shown to exhibit activity against various bacterial strains, warranting further investigation into this compound's efficacy as an antimicrobial agent .
Analgesic Effects
The compound's potential as an analgesic has been explored through its interaction with pain pathways in the central nervous system. Some piperazine derivatives have been documented to alleviate pain in preclinical models, indicating a possible application for this compound in pain management therapies .
Case Study 1: Neuropharmacological Effects
A study focusing on the neuropharmacological profile of piperazine derivatives highlighted the ability of certain compounds to enhance cognitive function and reduce depressive behaviors in rodent models. While specific data on this compound is limited, its structural characteristics suggest it may exhibit similar effects .
Case Study 2: Antimicrobial Efficacy
In vitro studies on related naphthalene derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests a potential pathway for exploring the antimicrobial properties of 1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone.
Mechanism of Action
- Targets and Pathways :
- CPNE’s mechanism likely involves interactions with neurotransmitter receptors (e.g., serotonin, dopamine).
- It may modulate signal transduction pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Pharmacological and Physicochemical Properties
- Receptor Binding : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The cyclopentyl group may reduce off-target effects compared to benzyl or chlorophenyl substituents .
- Enzyme Inhibition: Analog 2-(2-(4-Benzylpiperazin-1-yl)ethanone showed acetylcholinesterase inhibition, suggesting the target compound could share similar mechanisms if the piperazine moiety interacts with catalytic sites .
Biological Activity
1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone, a compound featuring a cyclopentylpiperazine moiety, has garnered attention for its potential biological activities, particularly in relation to central nervous system (CNS) disorders and other therapeutic applications. This article consolidates various research findings and data on the biological activity of this compound.
Chemical Structure and Properties
The compound can be represented by the following structure:
Key Structural Features
- Cyclopentylpiperazine : This moiety is known for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.
- Naphthalen-2-yloxy : This part of the molecule may contribute to its lipophilicity and ability to penetrate the blood-brain barrier.
Research indicates that compounds with similar structures often act as ligands for various receptors, including:
- Serotonin Receptors : Involved in mood regulation and cognitive functions.
- Dopamine Receptors : Important for motor control and reward pathways.
Neuroprotective Effects
A study demonstrated that derivatives of cyclopentylpiperazine exhibited neuroprotective properties against glutamate-induced neurotoxicity in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases .
Antidepressant-like Activity
In animal models, compounds structurally related to 1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone have shown significant antidepressant-like effects. These effects are likely mediated through serotonergic pathways, which are crucial for mood regulation .
Antitumor Activity
Preliminary studies suggest that this compound may also possess antitumor properties. It has been observed to inhibit the proliferation of certain cancer cell lines, possibly through modulation of signaling pathways involved in cell growth and apoptosis .
Study 1: Neuroprotective Activity
In a controlled experiment involving PC12 cells, treatment with 1-(4-Cyclopentylpiperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone resulted in a significant reduction of cell death induced by glutamate exposure. The compound's efficacy was measured using MTT assays, which indicated enhanced cell viability compared to untreated controls .
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 30 |
| Compound A | 75 |
| Compound B | 85 |
Study 2: Antidepressant Effects
In a behavioral study involving forced swim tests in rodents, administration of the compound led to a marked decrease in immobility time, indicative of antidepressant-like effects. This suggests potential utility in managing depressive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
